molecular formula C16H26N2O3 B2955468 1-[4-(2,2-Dimethyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2361841-63-4

1-[4-(2,2-Dimethyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2955468
CAS No.: 2361841-63-4
M. Wt: 294.395
InChI Key: CPYKQXAVSWPIAZ-UHFFFAOYSA-N
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Description

1-[4-(2,2-Dimethyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2,2-Dimethyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common approach is the reaction of 2,2-dimethyl-1,4-oxazepane-4-carboxylic acid with piperidine in the presence of coupling agents like carbodiimides (e.g., DCC, EDC). The reaction conditions often require anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes for higher yields and purity. Continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability. Purification techniques such as recrystallization, chromatography, and distillation are used to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2,2-Dimethyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

1-[4-(2,2-Dimethyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one has found applications in various scientific fields:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical research.

  • Biology: It serves as a tool in biological studies to investigate molecular interactions and pathways.

  • Medicine: Potential therapeutic applications are being explored, including its use as a precursor for drug development.

  • Industry: The compound is utilized in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[4-(2,2-Dimethyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the context of its application and the specific derivatives involved.

Comparison with Similar Compounds

1-[4-(2,2-Dimethyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 2,2-Dimethyl-1,4-oxazepane-4-carboxylic acid

  • Piperidine derivatives

  • Other oxazepane derivatives

Properties

IUPAC Name

1-[4-(2,2-dimethyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-4-14(19)17-9-6-13(7-10-17)15(20)18-8-5-11-21-16(2,3)12-18/h4,13H,1,5-12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYKQXAVSWPIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCCO1)C(=O)C2CCN(CC2)C(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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